Product packaging for Dipropenyl sulfide(Cat. No.:CAS No. 33922-80-4)

Dipropenyl sulfide

Cat. No.: B12197789
CAS No.: 33922-80-4
M. Wt: 114.21 g/mol
InChI Key: RJDJXOBGMMKPMH-GGWOSOGESA-N
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Description

Di-1-propenyl sulfide (CAS 65819-74-1) is an aliphatic sulfur-containing compound that serves as a significant volatile flavor constituent in various Allium species, with a particularly prominent role in onions (Allium cepa) . In intact plant tissues, its non-volatile precursor, trans-(+)-S-(1-propenyl)-L-cysteine sulfoxide (isoalliin), remains stored separately from the enzyme alliinase. Upon cellular disruption from cutting or crushing, alliinase catalyzes the hydrolysis of isoalliin, producing 1-propenylsulfenic acid . This unstable intermediate can then spontaneously condense to form di-1-propenyl thiosulfinate, which subsequently decomposes into more stable sulfur compounds, including di-1-propenyl sulfide . The formation and abundance of this compound are directly influenced by the activity of the enzyme lachrymatory factor synthase (LFS). Research involving LFS-silenced onions has demonstrated a significant increase in the production of di-1-propenyl thiosulfinate and its downstream product, di-1-propenyl disulfide, highlighting the compound's central position in the onion's sulfur metabolism pathway . Di-1-propenyl sulfide is part of a broader class of dietary organosulfur compounds under investigation for their potential health-promoting benefits. Studies suggest that organopolysulfides can act as hydrogen sulfide (H2S) donors, which is a molecule of significant interest in cardiovascular research for its potential cardioprotective effects, including vasodilation and antioxidant activity . The compound is a clear liquid with a boiling point range of 137°C to 140°C at 760 mmHg . It is a mixture of stereoisomers, including (E,E), (E,Z), and (Z,Z) forms . This product is intended for research and analysis purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10S B12197789 Dipropenyl sulfide CAS No. 33922-80-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33922-80-4

Molecular Formula

C6H10S

Molecular Weight

114.21 g/mol

IUPAC Name

(E)-1-[(E)-prop-1-enyl]sulfanylprop-1-ene

InChI

InChI=1S/C6H10S/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3+,6-4+

InChI Key

RJDJXOBGMMKPMH-GGWOSOGESA-N

Isomeric SMILES

C/C=C/S/C=C/C

Canonical SMILES

CC=CSC=CC

boiling_point

137.00 to 140.00 °C. @ 760.00 mm Hg

density

0.875-0.942

physical_description

Clear almost colourless liquid;  Savoury brown aroma

solubility

Very slightly soluble in DMSO
Soluble (in ethanol)

Origin of Product

United States

Occurrence and Natural Biosynthesis of Di 1 Propenyl Sulfide

Distribution of Di-1-propenyl Sulfide (B99878) in Allium Species

Di-1-propenyl sulfide and related compounds are found across a range of Allium species, where they play a role in the plant's defense mechanisms and contribute to their distinct flavors and scents.

Presence in Allium sativum (Garlic)

While garlic (Allium sativum) is renowned for its rich profile of sulfur-containing compounds, di-1-propenyl sulfide is generally considered a minor constituent compared to diallyl disulfide, which is a principal component of distilled garlic oil. wikipedia.orgnih.gov However, various propenyl-containing disulfides, including allyl (E)-1-propenyl disulfide, have been identified in garlic oil extracts. stiftung-plantafood.de The presence and concentration of these compounds can be influenced by the extraction method used, such as laboratory distillation versus industrial steam distillation. stiftung-plantafood.de

Presence in Allium cepa (Onion) and Related Cultivars

Onion (Allium cepa) and its relatives are significant natural sources of propenyl-containing sulfur compounds. nih.gov Di-1-propenyl disulfide has been tentatively reported in trace amounts in onions. oup.com The volatile profile of onions is complex, featuring a mixture of mono-, di-, and trisulfides. redalyc.org The specific composition of these sulfur compounds can vary between different onion cultivars. For instance, studies have identified (E)-prop-1-enyl propyl disulfide in the headspace of A. cepa. mdpi.com

Identification in Other Allium Species and Toona sinensis

Di-1-propenyl sulfide has been detected in Welsh onions (Allium fistulosum). hmdb.ca Research on the volatile compounds of A. fistulosum has identified a variety of propenyl-containing sulfides, including (Z)-1-propenyl propyl sulfide, (Z)-propenyl propyl disulfide, and (E)-propenyl propyl disulfide. redalyc.org Furthermore, the plant Toona sinensis, which has an onion-like flavor, contains several S-1-propenyl-L-cysteine derivatives. nih.govresearchgate.netscielo.br

Table 1: Presence of Propenyl-Containing Sulfides in Selected Allium Species and Toona sinensis

SpeciesCompound(s) Identified
Allium sativum (Garlic)Allyl (E)-1-propenyl disulfide
Allium cepa (Onion)Di-1-propenyl disulfide (trace), (E)-prop-1-enyl propyl disulfide
Allium fistulosum (Welsh Onion)Di-1-propenyl sulfide, (Z)-1-propenyl propyl sulfide, (Z)-propenyl propyl disulfide, (E)-propenyl propyl disulfide
Toona sinensisγ-Glutamyl-(cis-S-1-propenyl)-cysteine, γ-Glutamyl-(trans-S-1-propenyl)-cysteine, cis-S-1-propenyl-l-cysteine, trans-S-1-Propenyl-l-cysteine

Precursor Chemistry and Enzymatic Pathways to Di-1-propenyl Sulfide

The biosynthesis of di-1-propenyl sulfide is a multi-step process involving specific precursor molecules and enzymatic catalysis.

Role of S-(1-propenyl)-L-cysteine sulfoxide (B87167) (Isoalliin) in Biosynthesis

The primary precursor for the formation of 1-propenyl-containing sulfur compounds in many Allium species is S-(trans-1-propenyl)-L-cysteine sulfoxide, commonly known as isoalliin (B1237514). nih.govresearchgate.net Isoalliin is a characteristic cysteine sulfoxide found in onions and is an isomer of alliin (B105686), the main precursor of garlic's sulfur compounds. researchgate.netnih.gov The biosynthesis of isoalliin itself is a complex pathway that begins with the assimilation of inorganic sulfate. nih.gov

Alliinase-Mediated Transformations in Di-1-propenyl Sulfide Formation

The formation of volatile sulfur compounds, including di-1-propenyl sulfide, is initiated by the enzyme alliinase (alliin lyase). liverpool.ac.ukresearchgate.net In intact plant cells, alliinase is physically separated from its substrate, isoalliin. researchgate.net When the plant tissue is damaged, such as by cutting or crushing, the enzyme comes into contact with isoalliin. researchgate.net Alliinase then rapidly cleaves isoalliin to produce 1-propenesulfenic acid, pyruvate, and ammonia. nih.govwikipedia.org The highly reactive 1-propenesulfenic acid molecules then undergo spontaneous condensation to form di-1-propenyl thiosulfinate. oup.com This unstable intermediate can then decompose to form a variety of volatile sulfur compounds, including di-1-propenyl disulfide and other related sulfides. oup.com

Influence of Lachrymatory Factor Synthase (LFS) on Di-1-propenyl Sulfide Pathway Intermediates

In onions (Allium cepa), the biosynthesis of sulfur compounds is a well-defined pathway that is significantly influenced by the presence and activity of the enzyme Lachrymatory Factor Synthase (LFS). nih.govoup.com The primary precursor for these compounds is trans-S-1-propenyl-L-cysteine sulfoxide (isoalliin). nih.govresearchgate.net When onion tissues are disrupted, for example by cutting or crushing, the enzyme alliinase is released and cleaves isoalliin. This enzymatic action produces a highly reactive intermediate: 1-propenyl sulfenic acid. nih.govbohrium.com

Under normal circumstances, LFS rapidly converts 1-propenyl sulfenic acid into (Z)-propanethial S-oxide, the compound commonly known as the lachrymatory factor (LF), which is responsible for inducing tears. nih.govbohrium.com However, the metabolic route of 1-propenyl sulfenic acid can be dramatically altered if the activity of LFS is suppressed. nih.govoup.com

Research utilizing RNA interference (RNAi) to silence the LFS gene in onions has provided significant insight into this pathway. nih.govnih.gov In the absence of sufficient LFS activity, the unstable 1-propenyl sulfenic acid intermediate is no longer efficiently converted into the lachrymatory factor. nih.govoup.com Instead, it undergoes a spontaneous self-condensation reaction. nih.govoup.com This alternative pathway results in the formation of di-1-propenyl thiosulfinate. nih.govnih.gov Studies have demonstrated that suppressing the LFS gene can reduce lachrymatory synthase activity by over 1,500-fold, leading to a significant reduction in the tear-inducing lachrymatory factor. nih.gov Concurrently, this genetic modification shifts the breakdown pathway of trans-S-1-propenyl-l-cysteine sulfoxide, leading to a substantial increase in the concentration of di-1-propenyl thiosulfinate. nih.govresearchgate.net This shift confirms that LFS is a critical control point in determining which sulfur compounds are ultimately produced upon tissue disruption.

Table 1: Impact of Lachrymatory Factor Synthase (LFS) Silencing on Sulfur Compound Pathways in Onion
ConditionKey IntermediatePrimary Enzyme ActionMajor ProductSecondary Product
Normal Onion (LFS Active)1-Propenyl Sulfenic AcidLFS converts intermediatePropanethial S-oxide (Lachrymatory Factor)Trace amounts of thiosulfinates
Transgenic Onion (LFS Silenced)1-Propenyl Sulfenic AcidLFS action is blockedDi-1-propenyl thiosulfinateSignificantly reduced Lachrymatory Factor

Non-Enzymatic and Post-Harvest Formation of Di-1-propenyl Sulfide

Degradation and Conversion Processes of Thiosulfinates to Sulfides

Thiosulfinates, such as di-1-propenyl thiosulfinate, are known to be chemically unstable intermediates. researchgate.netnih.gov Following their formation from the condensation of sulfenic acids, they undergo a series of non-enzymatic degradation and rearrangement reactions. globalsciencebooks.infomdpi.com These processes lead to the formation of a diverse array of more stable volatile sulfur compounds, including various sulfides. globalsciencebooks.info

The decomposition of thiosulfinates can occur through several mechanisms, including disproportionation and condensation reactions. acs.org For instance, the increased levels of di-1-propenyl thiosulfinate found in LFS-silenced onions lead to a marked increase in downstream volatile sulfur compounds. nih.govnih.gov One of the primary products of this degradation is di-1-propenyl disulfide. nih.gov The conversion of thiosulfinates is a key step in the development of the characteristic aroma and flavor profiles of processed Allium vegetables. researchgate.net The stability of thiosulfinates is influenced by factors such as pH, with the greatest stability generally observed in slightly acidic conditions (pH 4.5-5.5). acs.org

Impact of Thermal Processing on Di-1-propenyl Sulfide Profiles

Thermal processing, such as boiling, frying, or microwaving, has a profound impact on the composition of organosulfur compounds in Allium species. nih.gov Heat treatment generally leads to the degradation of thermally labile compounds, including thiosulfinates. researchgate.netresearchgate.net When onion tissue is heated without prior disruption, the enzyme alliinase is inactivated, preventing the initial formation of sulfenic acids and subsequent thiosulfinates. researchgate.netresearchgate.net

However, if the tissue is crushed or chopped before heating, thiosulfinates are formed and then rapidly degraded by the heat. researchgate.net This thermal decomposition accelerates the conversion of thiosulfinates into a variety of other sulfur compounds. researchgate.net The process often results in a decrease in pungent thiosulfinates and a corresponding increase in the profile of various dialkyl sulfides, disulfides, and trisulfides, which contribute to the cooked flavor. researchgate.netnih.gov For example, extensive heating can lead to the loss of thiosulfinates and the formation of compounds like dipropyl disulfide. mdpi.com High temperatures can also trigger the thermolysis of di(1-alkenyl) disulfides, leading to the formation of further compounds like 3,4-dialkylthiophenes. researchgate.net

Table 2: General Effects of Thermal Processing on Allium Sulfur Compounds
Compound ClassEffect of Heat (on pre-formed compounds)Resulting Change in ProfileReference
S-alk(en)yl-L-cysteine sulfoxides (precursors)Relatively stable; can be converted to other compounds like S-allyl cysteine in black garlic processing.Decrease in original precursors over long heating periods. researchgate.net
Alliinase (enzyme)Rapidly and irreversibly inactivated.Prevents formation of new thiosulfinates in intact heated tissue. researchgate.net
Thiosulfinates (e.g., Di-1-propenyl thiosulfinate)Highly unstable; rapidly degraded and converted.Significant decrease in concentration. researchgate.netresearchgate.net
Sulfides (e.g., Di-1-propenyl sulfide/disulfide)Formed from the degradation of thiosulfinates; can undergo further thermal reactions.Increase in concentration, contributing to cooked flavor. researchgate.netresearchgate.net

Formation during Storage and Aging of Plant Materials

The profile of sulfur compounds in Allium plant materials is not static and continues to evolve during post-harvest storage and aging. nih.govkoreascience.kr These changes are driven by slow, non-enzymatic chemical transformations. researchgate.net Thiosulfinates are inherently unstable and will degrade over time, even at room temperature. researchgate.net

Studies on garlic powder extracts have shown that the stability of thiosulfinates is very low at room temperature, leading to their gradual disappearance. researchgate.net This degradation contributes to a changing aroma and flavor profile during storage. The breakdown of thiosulfinates leads to the formation of more stable sulfides and polysulfides. researchgate.net The specific changes and the rate at which they occur depend on storage conditions such as temperature and whether the material is stored whole or chopped. For instance, one study found that chopped garlic stored at -18°C showed a gradual increase in certain volatile sulfur compounds over seven days. koreascience.kr Therefore, during storage, a slow conversion of reactive thiosulfinates into various sulfides, including di-1-propenyl sulfide and its related disulfides and trisulfides, can be expected.

Advanced Chemical Synthesis and Derivatization of Di 1 Propenyl Sulfide

Methodologies for Laboratory Synthesis of Di-1-propenyl Sulfide (B99878) Isomers

The primary and most established laboratory method for synthesizing di-1-propenyl sulfide is the base-catalyzed isomerization of its precursor, diallyl sulfide. researchgate.net This process involves the rearrangement of the double bonds from the terminal positions in diallyl sulfide to the more thermodynamically stable internal positions, forming the conjugated system of di-1-propenyl sulfide.

The reaction is typically carried out by treating diallyl sulfide with a strong base. Nucleophilic reagents such as potassium tert-butoxide or an alcoholic solution of sodium ethoxide are commonly employed to facilitate this transformation. researchgate.net The mechanism involves the abstraction of a proton from a carbon atom adjacent to both the sulfur atom and a double bond, forming a resonance-stabilized carbanion. Subsequent protonation of this intermediate leads to the repositioning of the double bond.

This isomerization process typically yields a mixture of geometric isomers, including (E,E)-, (E,Z)-, and (Z,Z)-di-1-propenyl sulfide, due to the newly formed double bonds. The specific ratio of these isomers can be influenced by the reaction conditions.

Table 1: Key Reagents in the Synthesis of Di-1-propenyl Sulfide

Reagent Formula Role Reference
Diallyl Sulfide C₆H₁₀S Starting Material researchgate.netnist.gov
Sodium Ethoxide C₂H₅ONa Base Catalyst researchgate.net
Potassium tert-Butoxide C₄H₉KO Base Catalyst researchgate.net

Optimization Strategies for Di-1-propenyl Sulfide Chemical Synthesis

Optimizing the chemical synthesis of di-1-propenyl sulfide focuses on maximizing the yield of the desired product and controlling the stereoselectivity of the isomers produced. This is achieved by systematically adjusting various reaction parameters that influence the rate and outcome of the base-catalyzed isomerization of diallyl sulfide. While specific optimization studies for this exact compound are not extensively detailed in the literature, general principles of chemical process optimization can be applied.

Key parameters for optimization include the choice and concentration of the base, the solvent system, reaction temperature, and duration. For instance, the strength and steric hindrance of the base (e.g., potassium tert-butoxide vs. sodium ethoxide) can affect the rate of proton abstraction and, potentially, the isomeric ratio of the final product. The reaction temperature is another critical factor; while higher temperatures can accelerate the reaction, they may also promote the formation of unwanted byproducts, such as the rearrangement of an allyl group to form 3-mercapto-1,5-hexadiene. researchgate.net Therefore, careful control of temperature is essential for achieving high purity and yield.

Modern optimization strategies may involve statistical methods like Design of Experiments (DoE) to efficiently explore the effects of multiple variables simultaneously. uliege.be Furthermore, closed-loop optimization workflows, which utilize machine learning algorithms to guide experimentation, represent a cutting-edge approach to discovering highly general and efficient reaction conditions. illinois.edu

Table 2: Parameters for Optimizing Di-1-propenyl Sulfide Synthesis

Parameter Influence on Reaction Optimization Goal
Base Catalyst Affects reaction rate and potentially isomer selectivity. Select base for optimal conversion rate and desired E/Z isomer ratio.
Solvent Influences solubility of reactants and stability of intermediates. Choose a solvent that maximizes reaction efficiency and facilitates product isolation.
Temperature Controls the rate of isomerization and potential side reactions. Identify the optimal temperature to maximize yield while minimizing byproduct formation. researchgate.net

| Reaction Time | Determines the extent of conversion of starting material. | Achieve complete or maximal conversion without product degradation. |

Synthesis of Di-1-propenyl Sulfide Derivatives for Research Applications

The synthesis of di-1-propenyl sulfide derivatives is a crucial step in exploring new chemical entities for research, particularly in fields like agriculture and pharmacology. mdpi.com Derivatization focuses on modifying the parent structure to alter its physicochemical properties and biological activity. The di-1-propenyl sulfide molecule, which is classified as a thioenol ether, offers two primary sites for chemical modification: the sulfur atom and the carbon-carbon double bonds. hmdb.ca

Reactions at the Sulfur Atom: The sulfide moiety can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. These oxidation states can significantly impact the molecule's polarity and its potential as a hydrogen bond acceptor, which can, in turn, influence its biological interactions.

Reactions at the Carbon-Carbon Double Bonds: The conjugated double bonds are susceptible to a range of reactions typical of alkenes. These include:

Electrophilic Additions: Reactions such as halogenation or hydrohalogenation can introduce new functional groups across the double bonds.

Cycloaddition Reactions: The diene character of the conjugated system could potentially be exploited in cycloaddition reactions to construct more complex cyclic structures.

C-H Functionalization: Modern catalytic methods, such as palladium-catalyzed reactions, could enable the direct functionalization of C-H bonds within the molecule, allowing for the attachment of various organic fragments. rsc.org

These derivatization strategies allow for the creation of a library of novel compounds based on the di-1-propenyl sulfide scaffold, which can then be screened for various applications, including as potential new pesticides or therapeutic agents. mdpi.com

Table 3: Potential Derivatization Reactions for Di-1-propenyl Sulfide

Reaction Type Target Site Potential Product Research Application
Oxidation Sulfur Atom Di-1-propenyl sulfoxide/sulfone Modulation of biological activity. mdpi.com
Electrophilic Addition C=C Double Bonds Dihalo- or monohalo- derivatives Synthesis of functionalized intermediates.
Cycloaddition Conjugated Diene System Cyclic sulfide derivatives Creation of novel molecular scaffolds.

Green Chemistry Approaches in Di-1-propenyl Sulfide Synthesis

Applying the principles of green chemistry to the synthesis of di-1-propenyl sulfide aims to reduce the environmental impact of the process by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

Solvent Selection: Traditional syntheses often use volatile organic solvents. Green approaches advocate for replacing these with more environmentally benign alternatives such as water, ionic liquids, or conducting reactions under solvent-free conditions. researchgate.netrasayanjournal.co.in

Catalyst Systems: The use of strong, homogeneous bases like sodium ethoxide requires neutralization and can lead to waste. A greener alternative is the development of solid, heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. Magnetically recoverable catalysts, for example, offer a sustainable option for easy separation and reuse, reducing catalyst waste and operational costs. rsc.orgrsc.org

Energy Efficiency: Employing alternative energy sources, such as microwave irradiation, can often reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.in

Biocatalysis: A forward-looking green approach involves the use of enzymes or whole-cell systems to catalyze the synthesis. Biocatalysts operate under mild conditions (neutral pH, ambient temperature, aqueous media) and can offer high selectivity, reducing the need for protecting groups and minimizing side reactions. researchgate.net The development of engineered enzymes could provide a highly efficient and sustainable route for the synthesis of di-1-propenyl sulfide and its derivatives. researchgate.net

Table 4: Green Chemistry Strategies for Di-1-propenyl Sulfide Synthesis

Green Chemistry Principle Conventional Method Green Alternative
Waste Prevention Isomerization (High Atom Economy) Maintain focus on high-yield, atom-economical reactions.
Safer Solvents Alcoholic solvents (e.g., Ethanol) Solvent-free conditions, water, or ionic liquids. researchgate.net
Catalysis Homogeneous base (e.g., NaOEt) Heterogeneous, recyclable, or magnetically recoverable catalysts. rsc.org
Design for Energy Efficiency Conventional heating (reflux) Microwave-assisted synthesis. rasayanjournal.co.in

| Use of Renewable Feedstocks | Diallyl sulfide from petrochemical sources | Exploration of biocatalytic routes from renewable starting materials. researchgate.netresearchgate.net |

Sophisticated Analytical and Spectroscopic Characterization of Di 1 Propenyl Sulfide

Chromatographic Separation Techniques for Di-1-propenyl Sulfide (B99878) and its Related Compounds

Chromatography is fundamental to isolating Di-1-propenyl sulfide from the myriad of other volatile and non-volatile compounds present in its natural sources, such as garlic (Allium sativum) and onion (Allium cepa).

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier analytical tool for the qualitative and quantitative analysis of volatile sulfur compounds like Di-1-propenyl sulfide. microbiologyjournal.org The technique's high resolution and sensitivity are essential for separating and identifying individual components within the complex essential oils of Allium species. eijppr.com

In a typical GC-MS analysis of garlic or onion extracts, the volatile components are separated on a capillary column, often with a non-polar stationary phase like 5% diphenyl/95% dimethylpolysiloxane (e.g., HP-5MS). semanticscholar.org The temperature of the GC oven is programmed to ramp up gradually, allowing for the sequential elution of compounds based on their boiling points and affinity for the stationary phase. mdpi.com For instance, a common temperature program might start at 40-50°C and increase to 230-280°C. microbiologyjournal.orgmdpi.com Following separation, the compounds are ionized, typically by electron impact (EI) at 70 eV, and the resulting mass fragments are analyzed by the mass spectrometer. redalyc.org

Studies have successfully identified various isomers of propenyl-containing sulfides in Allium volatiles. For example, analysis of wild garlic (Allium vineale) essential oil identified allyl (E)-1-propenyl disulfide as a major component. mdpi.comnih.gov Similarly, garlic essential oil has been shown to contain allyl trans-1-propenyl disulfide. researchgate.netresearchgate.net While Di-1-propenyl disulfide isomers are frequently reported, the monosulfide, Di-1-propenyl sulfide, is less commonly identified, reflecting the complex and dynamic nature of sulfur chemistry in these plants. The identification of compounds is confirmed by comparing their mass spectra and retention indices with those in established libraries, such as the National Institute of Standards and Technology (NIST) database. mdpi.com

Table 1: Summary of GC-MS Parameters for Analysis of Propenyl Sulfides in Allium Species

ParameterTypical SpecificationSource(s)
Instrument Gas Chromatograph coupled to a Mass Spectrometer microbiologyjournal.org
Column Fused silica (B1680970) capillary column (e.g., SH-Rxi-5Sil MS, HP-5MS) semanticscholar.orgredalyc.org
Column Dimensions 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness redalyc.org
Carrier Gas Helium microbiologyjournal.orgredalyc.org
Temperature Program Initial 40-50°C, ramped to 230-280°C microbiologyjournal.orgmdpi.com
Ionization Mode Electron Impact (EI) redalyc.org
Ionization Energy 70 eV redalyc.org
Mass Range 45–500 m/z mdpi.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of a wide range of organosulfur compounds in Allium species. conicet.gov.ar However, due to the high volatility of compounds like Di-1-propenyl sulfide, GC-based methods are generally preferred for their analysis. HPLC is more commonly applied to the determination of less volatile and thermally unstable precursors, such as S-alk(en)yl-L-cysteine sulfoxides (ACSOs), and other transformation products like allicin (B1665233) and ajoene. researchgate.netaaspjournal.org

Methodologies for these related compounds typically employ reversed-phase (RP) HPLC with a C18 column. nih.gov The mobile phase often consists of a gradient of methanol-water or acetonitrile-water mixtures, allowing for the effective separation of these polar compounds. conicet.gov.ar Detection is commonly achieved using an ultraviolet (UV) detector. nih.gov While direct analysis of Di-1-propenyl sulfide by HPLC is not standard, the technique is indispensable for characterizing the full profile of sulfur compounds in garlic and onion, providing crucial information about the precursors that lead to the formation of volatile sulfides. researchgate.net

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is exceptionally well-suited for the extraction and concentration of volatile organic compounds (VOCs) from various matrices. sigmaaldrich.com When coupled with GC-MS, it provides a highly sensitive method for profiling the aroma and flavor compounds of Allium species, including Di-1-propenyl sulfide. mdpi.commdpi.com

The SPME method utilizes a fused silica fiber coated with a sorbent material, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), which is exposed to the headspace above the sample or directly immersed in a liquid sample. sigmaaldrich.comsemanticscholar.org Volatile compounds partition from the sample matrix onto the fiber. sigmaaldrich.com After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted into the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed and transferred to the GC column for separation and subsequent MS detection. sigmaaldrich.com

HS-SPME-GC-MS has been extensively used to study the volatile profiles of different onion and garlic varieties. semanticscholar.orgresearchgate.netresearchgate.net This technique has led to the identification of a vast array of sulfur compounds, including various sulfides, disulfides, and trisulfides. redalyc.orgfrontiersin.orgnih.gov For example, studies on Welsh onion (Allium fistulosum) have identified (Z)-1-propenyl propyl sulfide, (Z)-propenyl propyl disulfide, and (E)-propenyl propyl disulfide among the predominant compounds. redalyc.orgunal.edu.co The specific isomers of Di-1-propenyl sulfide and related compounds detected can vary depending on the Allium species, cultivar, and sample preparation method. mdpi.com Optimization of SPME parameters, such as fiber coating, extraction time, and temperature, is critical for achieving accurate and reproducible results. nih.gov

Table 2: Selected Volatile Sulfur Compounds Identified in Allium Species via SPME-GC-MS

Compound NameAllium SpeciesSource(s)
Dipropyl disulfideOnion (A. cepa), Welsh Onion (A. fistulosum) redalyc.orgsemanticscholar.org
Methyl propyl disulfideWelsh Onion (A. fistulosum) redalyc.org
(E)-1-(Prop-1-en-1-yl)-2-propyldisulfaneWelsh Onion (A. fistulosum) redalyc.org
Dipropyl trisulfideOnion (A. cepa) redalyc.orgfrontiersin.org
Allyl methyl trisulfideGarlic (A. sativum) mdpi.com
Diallyl disulfideGarlic (A. sativum) mdpi.com
(E,E)-propenyl disulfideElephant Garlic (A. ampeloprasum) semanticscholar.org

Mass Spectrometry Fragmentation Analysis of Di-1-propenyl Sulfide

Mass spectrometry (MS) provides definitive information on the molecular weight and structural features of Di-1-propenyl sulfide through analysis of its fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and break apart into characteristic fragment ions.

The mass spectrum of Di-1-propenyl sulfide (C₆H₁₀S) would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass of approximately 114.05 Da. hmdb.ca The fragmentation of aliphatic sulfides is characterized by several key pathways, including α-cleavage (cleavage of the bond adjacent to the sulfur atom) and cleavage with rearrangement. miamioh.eduacs.org

For Di-1-propenyl sulfide, significant fragments would be expected from the loss of alkyl and alkenyl radicals. A prominent fragmentation pathway for unsaturated sulfides involves cleavage that leads to the formation of a stable carbocation. nih.govresearchgate.net For instance, the fragmentation of allyl methyl sulfide preferentially forms a C₃H₅⁺ carbocation at m/z 41. nih.govresearchgate.net A similar pathway could be expected for Di-1-propenyl sulfide. Predicted mass spectra suggest significant peaks corresponding to various hydrocarbon and sulfur-containing fragments. hmdb.ca The fragmentation pattern for the related Di-1-propenyl disulfide (C₆H₁₀S₂, MW ≈ 146.02 Da) shows a top peak at m/z 45. nih.gov

Table 3: Predicted Major Mass Spectral Fragments for Di-1-propenyl Sulfide (Non-derivatized, 70eV)

m/zPredicted IdentitySource(s)
114[C₆H₁₀S]⁺ (Molecular Ion) hmdb.ca
99[M - CH₃]⁺ hmdb.ca
73[C₃H₅S]⁺ hmdb.ca
45[CHS]⁺ hmdb.ca
41[C₃H₅]⁺ hmdb.ca

Data based on predicted spectrum from Human Metabolome Database (HMDB).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of Di-1-propenyl Sulfide Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural and stereochemical elucidation of organic molecules. While specific NMR data for Di-1-propenyl sulfide is not widely published, the principles of ¹H and ¹³C NMR can be applied to predict how its isomers—(E,E), (E,Z), and (Z,Z)—could be distinguished.

The key to stereochemical assignment lies in the analysis of the vinylic protons (-CH=CH-). The coupling constant (J-value) between these two protons is highly dependent on their relative geometry.

For a trans (E) configuration, the ³JHH coupling constant is typically large, in the range of 12–18 Hz.

For a cis (Z) configuration, the ³JHH coupling constant is significantly smaller, usually in the range of 6–12 Hz.

Therefore, the ¹H NMR spectrum would allow for clear differentiation:

The (E,E)-isomer would show signals for vinylic protons with large coupling constants (~12-18 Hz).

The (Z,Z)-isomer would exhibit signals with small coupling constants (~6-12 Hz).

The (E,Z)-isomer would display two distinct sets of vinylic proton signals, one with a large J-value and one with a small J-value.

Furthermore, the chemical shifts (δ) of both the vinylic protons and the adjacent methyl protons in the ¹H NMR spectrum, as well as the chemical shifts of the carbons in the ¹³C NMR spectrum, would differ slightly but characteristically between the isomers due to subtle changes in their electronic environments. nih.gov

Advanced Spectroscopic Methods for Di-1-propenyl Sulfide Characterization (e.g., IR, UV-Vis, Raman)

Other spectroscopic methods provide complementary information for the characterization of Di-1-propenyl sulfide.

Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of Di-1-propenyl sulfide would be expected to show characteristic absorption bands. A key band would be the C=C stretching vibration, typically found around 1650-1680 cm⁻¹. For the (E)-isomer, a strong C-H out-of-plane bending vibration would appear around 960-975 cm⁻¹, which is diagnostic for trans-alkenes. The (Z)-isomer would show a corresponding band around 675-730 cm⁻¹. Other bands would include C-H stretching from the methyl and vinyl groups (~2850-3100 cm⁻¹) and C-S stretching, which appears as a weak band in the 600-800 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about electronic transitions within a molecule. Simple, non-conjugated sulfides exhibit weak absorptions in the UV region. Di-1-propenyl sulfide contains two C=C chromophores and a sulfur atom with non-bonding electrons. It would be expected to show weak n→σ* transitions associated with the C-S bond around 210 nm and π→π* transitions from the C=C bonds below 200 nm.

Raman Spectroscopy : Raman spectroscopy is another vibrational spectroscopy technique that is often complementary to IR. The C=C stretching vibration, which is strong in the IR spectrum, would also be a prominent feature in the Raman spectrum. The C-S bond, which gives a weak signal in the IR, often produces a more easily identifiable signal in the Raman spectrum, typically in the 600-750 cm⁻¹ range.

Specialized Assays for Di-1-propenyl Sulfide Precursors (e.g., Pinking Assay for 1-Propenyl Thiosulfinates)

The formation of di-1-propenyl sulfide in plants of the Allium genus, such as onions, is intricately linked to the presence of its precursors, primarily 1-propenyl-containing thiosulfinates. A key specialized assay to qualitatively and semi-quantitatively assess the presence of these precursors is the "pinking assay." This assay is based on the well-documented phenomenon where onion tissues or extracts develop a characteristic pink to red discoloration upon processing. Current time information in Mumbai, IN.nih.gov This color development is a direct result of the chemical reactions between 1-propenyl thiosulfinates and endogenous free amino acids. nih.govnih.gov

The primary precursor for the formation of 1-propenyl-containing thiosulfinates is (E)-S-(1-propenyl)cysteine sulfoxide (B87167), also known as isoalliin (B1237514). nih.gov When the plant tissues are disrupted, the enzyme alliinase is released and acts on isoalliin to produce unstable 1-propenyl sulfenic acid, which then rapidly condenses to form various 1-propenyl-containing thiosulfinates. nih.gov These thiosulfinates are highly reactive and serve as the "color developers" in the pinking reaction. researchgate.net

The subsequent step in the pinking process is the non-enzymatic reaction of these 1-propenyl-containing thiosulfinates with amino acids to form pigment precursors, which are pyrrole-containing derivatives. Current time information in Mumbai, IN.researchgate.net These precursors then undergo further reactions, including condensation with naturally occurring carbonyl compounds, to generate the final pink-red pigments. researchgate.net The intensity and shade of the developed color can be influenced by the specific types of thiosulfinates and amino acids present, as well as the pH of the medium. nih.govnih.gov

Model systems have been developed to study this phenomenon in a controlled environment. These systems typically involve reacting isolated or synthesized 1-propenyl-containing thiosulfinates with various amino acids and observing the resulting color formation. nih.govresearchgate.net The pigments produced in these model systems can be analyzed using sophisticated analytical techniques such as High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) and Tandem Mass Spectrometry (HPLC-DAD-MS/MS) to separate and identify the complex mixture of colored compounds. nih.govnih.gov Research has shown that the pink pigments are not single entities but rather a complex mixture of highly conjugated species. nih.gov

The color-forming potential of various thiosulfinates in reaction with amino acids has been investigated, revealing structural requirements for the precursors. Studies have demonstrated that while 1-propenyl-containing thiosulfinates lead to pink, pink-red, or magenta compounds, other derivatives such as those containing an allyl group (found in garlic) produce blue pigments when reacted with amino acids like glycine (B1666218) at a pH of 5.0. nih.gov This highlights the specificity of the 1-propenyl group in the characteristic pinking of onions.

The following interactive data table summarizes the observed color formation from the reaction of different 1-propenyl-containing thiosulfinates with various amino acids, based on findings from multiple research studies.

1-Propenyl-Containing ThiosulfinateAmino AcidObserved ColorAnalytical Method
Methyl 1-propenyl thiosulfinateGlycineMagentaVisual Observation/Spectrophotometry
Propyl 1-propenyl thiosulfinateGlycinePink-RedVisual Observation/Spectrophotometry
Di-1-propenyl thiosulfinateGlycinePinkVisual Observation/Spectrophotometry
Onion Thiosulfinates (mixture)AlaninePink-RedHPLC-DAD
Onion Thiosulfinates (mixture)ValinePink-RedHPLC-DAD
Onion Thiosulfinates (mixture)LeucinePink-RedHPLC-DAD
Onion Thiosulfinates (mixture)ArgininePink-RedHPLC-DAD
Onion Thiosulfinates (mixture)LysinePink-RedHPLC-DAD
Onion Thiosulfinates (mixture)Aspartic AcidPink-RedHPLC-DAD
Onion Thiosulfinates (mixture)Glutamic AcidPink-RedHPLC-DAD

Mechanistic Investigations of Di 1 Propenyl Sulfide Biological Activities

In Vitro Antioxidant Mechanisms of Di-1-propenyl Sulfide (B99878)

The antioxidant properties of Di-1-propenyl sulfide and related organosulfur compounds are attributed to a multifactorial mechanism involving the modulation of cellular stress pathways and the direct quenching of reactive species.

Di-1-propenyl sulfide contributes to cellular antioxidant defenses by influencing key enzymatic systems. Studies on isolated mouse epidermal cells have shown that onion oil and its constituent, dipropenyl sulfide, can increase the activity of glutathione (B108866) (GSH) peroxidase. ebi.ac.uk This enzyme plays a critical role in the detoxification of hydroperoxides, converting them to less harmful alcohols.

The broader family of garlic-derived organosulfur compounds, such as diallyl sulfide (DAS), is known to exert antioxidant effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor. nih.gov Activation of Nrf2 leads to the enhanced expression of a suite of antioxidant enzymes (AOEs). nih.govmdpi.com This mechanism involves the S-sulfhydration of the Nrf2 inhibitor protein, Keap1, by hydrogen sulfide (H2S), a potential downstream mediator of organosulfur compounds. mdpi.com This modification causes Nrf2 to be released, allowing it to translocate to the nucleus and initiate the transcription of antioxidant genes. mdpi.com The resulting increase in AOEs, such as superoxide (B77818) dismutase (SOD) and catalase, bolsters the cell's capacity to neutralize reactive oxygen species (ROS). mdpi.com Furthermore, treatment with compounds like DAS has been shown to increase cellular levels of glutathione, a primary endogenous antioxidant. nih.gov

Table 1: Key Molecular Targets in Oxidative Stress Pathways Modulated by Organosulfur Compounds
Compound/MediatorPathway/TargetObserved EffectReference
Di-1-propenyl sulfideGlutathione (GSH) PeroxidaseIncreased enzyme activity ebi.ac.uk
Diallyl Sulfide (DAS)Nrf2 Signaling PathwayEnhanced nuclear translocation and activation nih.gov
Hydrogen Sulfide (H₂S)Keap1 (Nrf2 inhibitor)S-sulfhydration leading to Nrf2 release mdpi.com
Diallyl Sulfide (DAS)Glutathione (GSH)Increased cellular levels nih.gov

A significant mechanism underlying the antioxidant activity of sulfur-containing compounds is the reduction of lipid hydroperoxides (LOOHs). These molecules are products of lipid peroxidation and can propagate oxidative damage. Hydrogen sulfide (H₂S), an endogenous gasotransmitter that can be produced from organosulfur compounds, has been shown to directly destroy LOOHs in oxidized low-density lipoprotein (oxLDL). nih.gov

Experimental evidence demonstrates that H₂S can reduce LOOHs to their corresponding, less reactive lipid alcohols (LOHs). nih.gov For instance, HPLC analysis confirmed that 9-hydroperoxy-(10E,12Z)-octadecadienoic acid (9-HPODE), a lipid hydroperoxide found in oxLDL, is reduced to 9-hydroxy-(10E,12Z)-octadecadienoic acid (9-HODE) in the presence of H₂S. nih.gov This detoxification abrogates the downstream pathological activities of oxidized lipids. nih.gov

Anti-inflammatory Pathways Modulated by Di-1-propenyl Sulfide in Cellular Contexts

The anti-inflammatory effects of Di-1-propenyl sulfide and its analogs are primarily linked to their ability to interfere with key signaling cascades that regulate the expression of inflammatory mediators.

While specific studies on Di-1-propenyl sulfide's effect on TNFα in AGS cells are not detailed in the provided sources, the mechanisms of closely related compounds offer significant insight. Diallyl disulfide (DADS), an isomer of Di-1-propenyl sulfide, demonstrates anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govnih.gov DADS was shown to suppress the phosphorylation of IκBα, a critical step that precedes NF-κB activation, thereby preventing its pro-inflammatory actions. nih.gov

Furthermore, hydrogen sulfide (H₂S) is a potent modulator of inflammatory responses. nih.govresearchgate.net In experimental models, H₂S donors have been found to significantly downregulate the levels of inflammatory cytokines, including TNF-α, IL-1β, and IL-6. nih.gov The underlying mechanism is believed to involve the suppression of the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway, which is a central axis in the inflammatory response to various stimuli. nih.gov

Antimicrobial Mechanisms of Action of Di-1-propenyl Sulfide (In Vitro Studies)

The antimicrobial properties of organosulfur compounds from Allium species are well-documented. Comparative studies between different sulfide derivatives suggest that the chemical structure is fundamental to their activity. Research comparing the antimicrobial efficacy of diallyl disulfide and dipropyl disulfide found that the presence of the allyl group was essential for significant activity against pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.netnih.gov

The potency of these compounds also appears to correlate with the number of sulfur atoms in the molecule. In vitro studies on various diallyl sulfides demonstrated a clear hierarchy of antimicrobial activity against a range of clinical isolates: diallyl tetrasulfide > diallyl trisulfide > diallyl disulfide > diallyl monosulfide. researchgate.net This suggests that the disulfide bonds are a critical factor in the antimicrobial mechanism. researchgate.net While the precise mechanism is not fully elucidated, it is hypothesized that the reactive sulfur atoms interact with thiol (-SH) groups in essential microbial enzymes and proteins, leading to their inactivation and subsequent inhibition of microbial growth.

Enzymatic Modulation and Inhibition by Di-1-propenyl Sulfide

Di-1-propenyl sulfide has been identified as a direct and potent modulator of specific enzymatic activities. A key finding is its role as an irreversible inhibitor of soybean lipoxygenase (EC 1.13.11.12). ebi.ac.uk Lipoxygenases are enzymes involved in the inflammatory cascade and tumor promotion. The inhibition of this enzyme by Di-1-propenyl sulfide suggests a direct biochemical mechanism for its anti-inflammatory and potential anti-promotional effects. ebi.ac.uk

This class of organosulfur compounds demonstrates a broader capacity for enzyme inhibition. For example, diallyl sulfide (DAS) is a well-characterized selective inhibitor of cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of various xenobiotics. nih.gov The central sulfur atom in the DAS structure interacts with the heme of the CYP2E1 active site, leading to inhibition. nih.gov

Table 2: Kinetic Inhibition Constants for Di-1-propenyl Sulfide against Soybean Lipoxygenase
ParameterValueUnitNoteReference
Kᵢ (Inhibition constant)59µMRepresents the concentration for half-maximal inhibition. ebi.ac.uk
k₃ (Inactivation rate constant)0.53min⁻¹Describes the rate of irreversible enzyme inactivation. ebi.ac.uk

Lipoxygenase Inhibition Mechanisms

Di-1-propenyl sulfide belongs to a class of sulfur-containing compounds that have been investigated for their ability to inhibit lipoxygenases (LOX). Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. nih.gov The inhibition of these enzymes is a critical target for managing inflammatory conditions. nih.govnih.gov

The precise mechanism of lipoxygenase inhibition by Di-1-propenyl sulfide is understood through the study of structurally similar 1-thio-substituted butadienes. semanticscholar.org These compounds are designed as mechanism-based inhibitors whose structure closely mimics a proposed high-energy intermediate formed during the lipoxygenation of arachidonic acid. semanticscholar.org By resembling this transition state, the inhibitor can bind to the enzyme's active site, but unlike the natural substrate, it does not complete the catalytic cycle. This action effectively blocks the enzyme from processing its natural substrate, thereby inhibiting the production of pro-inflammatory products. This mechanism-based inhibition is a targeted approach that leverages the enzyme's own catalytic process for its inactivation. semanticscholar.org

Table 1: Summary of Lipoxygenase Inhibition Mechanism
Inhibitor ClassProposed MechanismTarget EnzymeKey Feature
1-Thio-substituted butadienesMechanism-based inhibition5-Lipoxygenase (5-LOX)Resembles high-energy intermediate of arachidonic acid lipoxygenation

Glutathione Peroxidase Activity Modulation

Di-1-propenyl sulfide is thought to modulate the activity of glutathione peroxidase (GPx) indirectly by interacting with the glutathione (GSH) system. GPx is a crucial antioxidant enzyme that utilizes glutathione to reduce harmful peroxides. The functioning of this system is intrinsically linked to the availability and redox state of glutathione.

Organosulfur compounds, particularly polysulfides like diallyl disulfide (DADS) and diallyl trisulfide (DATS), are known to react with glutathione. This reaction can trigger the release of hydrogen sulfide (H₂S), a significant signaling molecule. nih.govresearchgate.net The cellular release of H₂S from these polysulfides is often dependent on the presence of glutathione. nih.gov By reacting with GSH, Di-1-propenyl sulfide can alter the intracellular glutathione pool, which in turn affects the substrate availability for glutathione peroxidase. For instance, studies on inhibitors of antioxidant pathways have shown that modulating glutathione levels or the activity of related enzymes like glutathione reductase can impact the metabolism of reactive sulfur species. nih.gov Therefore, the modulation of GPx activity by Di-1-propenyl sulfide is likely a consequence of its effect on the broader glutathione metabolic pathway rather than a direct interaction with the GPx enzyme itself.

Other Enzyme-Target Interactions

Beyond lipoxygenase and glutathione peroxidase, organosulfur compounds structurally related to Di-1-propenyl sulfide interact with several other key enzyme systems, primarily those involved in xenobiotic metabolism.

Cytochrome P450 (CYP) Enzymes: Diallyl sulfide (DAS), a related compound, is a known selective inhibitor of Cytochrome P450 2E1 (CYP2E1). nih.govnih.gov This enzyme is involved in the metabolic activation of numerous procarcinogens and toxins. nih.gov Inhibition of CYP2E1 by DAS can reduce the bioactivation of harmful substances, which is a potential mechanism for its protective effects. nih.gov The metabolism of diallyl disulfide (DADS) in human liver microsomes also involves CYP isoforms, with CYP2E1 showing high affinity. doi.org

Glutathione S-Transferase (GST): In contrast to their inhibitory effect on CYP2E1, diallyl sulfides have been shown to induce phase II detoxification enzymes like Glutathione S-transferase (GST). Diallyl disulfide (DADS) treatment can enhance GST activity and increase the expression of GST isoenzymes. nih.govtmu.edu.twtmu.edu.tw This induction is a crucial mechanism for cellular protection, as GSTs catalyze the conjugation of electrophilic compounds with glutathione, facilitating their detoxification and excretion. nih.gov The upregulation of GSTP, a specific GST class, by DADS and DATS involves the JNK-AP-1 and ERK-AP-1 signaling pathways. nih.gov

Table 2: Enzyme Interactions of Related Diallyl Sulfides
Enzyme TargetCompoundObserved EffectSignificance
Cytochrome P450 2E1 (CYP2E1)Diallyl sulfide (DAS)InhibitionDecreases metabolic activation of toxins
Glutathione S-Transferase (GST)Diallyl disulfide (DADS)Induction / UpregulationEnhances detoxification of harmful compounds

Cellular and Molecular Targets of Di-1-propenyl Sulfide

Regulation of Gene Expression (e.g., Xbp1)

While direct regulation of X-box binding protein 1 (Xbp1) by Di-1-propenyl sulfide is not extensively documented, Xbp1 stands as a critical transcription factor and a potential target for compounds that modulate cellular stress responses. Xbp1 is a central component of the unfolded protein response (UPR), a signaling pathway activated by endoplasmic reticulum (ER) stress. nih.gov The active, spliced form of Xbp1 (XBP1s) is a potent transcription factor that upregulates genes responsible for restoring ER homeostasis. nih.gov XBP1s is essential for a wide range of cellular processes, including hepatic lipogenesis, B-cell differentiation, and cell survival under ER stress. nih.govnih.gov Given that organosulfur compounds are known to induce cellular defense mechanisms, it is plausible that they could influence the UPR and, consequently, the Xbp1 signaling axis, although specific evidence for Di-1-propenyl sulfide is pending.

Modulation of Protein Phosphorylation Cascades (e.g., Erk1/2)

The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is a fundamental signaling cascade that regulates numerous cellular processes, including proliferation, differentiation, and survival. nih.govmdpi.com There is substantial evidence that organosulfur compounds closely related to Di-1-propenyl sulfide modulate this phosphorylation cascade.

Diallyl disulfide (DADS) and diallyl trisulfide (DATS) have been shown to stimulate the phosphorylation of both c-Jun NH2-terminal kinase (JNK) and ERK. nih.gov This activation is a key step in the subsequent upregulation of the detoxification enzyme GSTP via the activator protein-1 (AP-1) transcription factor. nih.gov Specifically, the induction of GSTP expression by these allyl sulfides is linked to the activation of JNK-AP-1 and ERK-AP-1 signaling pathways. nih.gov In other contexts, diallyl disulfide has been found to suppress lipoprotein(a) expression through the MEK1-ERK1/2-ELK-1 signaling cascade. frontiersin.org This demonstrates that these sulfur compounds can selectively engage the ERK1/2 pathway to elicit specific transcriptional and cellular responses. The activation of ERK1/2 is a multi-step process, often initiated by upstream signals that lead to the sequential phosphorylation of kinases in the cascade, culminating in the phosphorylation of ERK1/2, which can then phosphorylate hundreds of downstream targets. nih.govfrontiersin.org

Table 3: Involvement of Diallyl Sulfides in ERK1/2 Signaling
CompoundSignaling PathwayDownstream Effect
Diallyl disulfide (DADS)ERK/AP-1Induction of Glutathione S-Transferase (GSTP)
Diallyl trisulfide (DATS)ERK/AP-1Induction of Glutathione S-Transferase (GSTP)
Diallyl disulfide (DADS)MEK1-ERK1/2-ELK-1Suppression of lipoprotein(a) expression

Influence on Protein Degradation Pathways (e.g., Pax5)

The direct influence of Di-1-propenyl sulfide on specific protein degradation pathways, such as that involving the transcription factor Pax5, is not established in the current scientific literature. Pax5 is a critical transcription factor for B-cell development and maintenance, and its controlled degradation is essential for normal lymphocyte function. The regulation of such key cellular proteins often involves complex, highly regulated degradation machinery like the ubiquitin-proteasome system. While organosulfur compounds are known to affect broad cellular processes like oxidative stress and detoxification which can intersect with protein degradation pathways, a specific link to the Pax5 protein degradation pathway has not been identified.

Pre-clinical Mechanistic Studies of Di-1-propenyl Sulfide (Animal Models)

Pre-clinical studies using animal models are crucial for understanding the potential therapeutic mechanisms of chemical compounds. This section reviews the available literature on the mechanistic actions of Di-1-propenyl sulfide in various animal models.

The Senescence-Accelerated Mouse Prone 8 (SAMP8) is a well-established animal model for studying age-related memory impairment and Alzheimer's disease. However, a thorough review of scientific literature reveals a lack of specific studies investigating the mechanisms by which Di-1-propenyl sulfide might ameliorate memory impairment in SAMP8 mice. At present, there are no available pre-clinical data detailing the effects of this specific compound on neuroprotective pathways, cholinergic system modulation, or reduction of amyloid-beta plaques and tau hyperphosphorylation in this model.

The in vivo mechanisms by which Di-1-propenyl sulfide may inhibit platelet aggregation have not been extensively documented in pre-clinical animal models. Scientific investigations into its specific interactions with platelet activation pathways, such as the inhibition of thromboxane (B8750289) A2 formation or the interference with glycoprotein (B1211001) IIb/IIIa receptor activation, are not available in the current body of research. Consequently, a detailed account of its in vivo anti-thrombotic effects and the underlying molecular mechanisms remains to be elucidated.

While various organosulfur compounds derived from garlic have been investigated for their anti-cancer properties in pre-clinical models, specific mechanistic studies on Di-1-propenyl sulfide are not present in the available scientific literature. There is a lack of research in animal models detailing the effects of Di-1-propenyl sulfide on key cancer-related pathways such as the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. Therefore, insights into its potential anti-cancer mechanisms in pre-clinical settings are currently unavailable.

Structure Activity Relationship Studies of Di 1 Propenyl Sulfide

Impact of Stereoisomerism (E,Z Configurations) on Biological and Chemical Reactivity of Di-1-propenyl Sulfide (B99878)

The spatial arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its biological and chemical properties. In di-1-propenyl sulfide, the presence of a carbon-carbon double bond in each of the 1-propenyl groups gives rise to geometric isomerism, specifically E (entgegen, opposite) and Z (zusammen, together) configurations. This results in three possible stereoisomers: (E,E)-di-1-propenyl sulfide, (E,Z)-di-1-propenyl sulfide, and (Z,Z)-di-1-propenyl sulfide.

While extensive comparative studies on the specific biological activities of the individual stereoisomers of di-1-propenyl sulfide are not widely available in the current scientific literature, the principle that stereochemistry governs bioactivity is well-established for many other compounds. For instance, in various biologically active molecules, different stereoisomers can exhibit significantly different potencies and even different types of pharmacological effects. This is often because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with various stereoisomers.

In terms of chemical reactivity, the arrangement of the substituents around the double bond can influence the accessibility of the sulfur atom and the double bonds themselves to reacting species. For example, steric hindrance may be different for each isomer, potentially leading to different rates of reaction. The electronic properties of the double bonds may also be subtly affected by the stereoisomeric configuration, which could influence their reactivity in processes such as electrophilic additions.

Although specific data is limited for di-1-propenyl sulfide, it is a critical area for future research to fully elucidate the structure-activity profile of this compound.

Table 1: Stereoisomers of Di-1-propenyl Sulfide

Stereoisomer Configuration of Propenyl Groups General Molecular Shape
(E,E)-di-1-propenyl sulfide Both trans Linear/Extended
(E,Z)-di-1-propenyl sulfide One trans, one cis Intermediate

Correlating Alk(en)yl Substituent Variations with Di-1-propenyl Sulfide Activity

The nature of the alkyl or alkenyl groups attached to the sulfur atom is a key determinant of the biological activity of organosulfur compounds. While di-1-propenyl sulfide itself has two 1-propenyl groups, understanding the effects of varying these substituents provides insight into the broader structure-activity relationships of this class of compounds.

Research on related organosulfur compounds, such as diallyl sulfide and its analogs, has shown that modifications to the alkenyl substituents can significantly alter bioactivity. Key factors that are often correlated with activity include:

Length of the Carbon Chain: Altering the number of carbon atoms in the alkyl/alkenyl chain can affect the lipophilicity of the molecule. Increased lipophilicity can enhance the ability of a compound to cross cell membranes, which may lead to increased intracellular concentrations and greater biological effect.

Presence and Position of Double Bonds: The presence of a double bond, as in the propenyl group of di-1-propenyl sulfide, introduces a site of potential reactivity. The position of this double bond is also important. For example, allyl sulfides (with the double bond between the second and third carbon from the sulfur) often exhibit different biological activities compared to propenyl sulfides (where the double bond is adjacent to the sulfur atom).

Branching of the Carbon Chain: The introduction of branching in the alkyl/alkenyl chains can influence the steric properties of the molecule, which can affect its interaction with biological targets.

Systematic studies involving the synthesis and biological evaluation of a series of di-1-propenyl sulfide analogs with varied alk(en)yl substituents would be necessary to establish a clear and quantitative structure-activity relationship. Such studies would likely reveal an optimal configuration of substituents for specific biological activities, such as antioxidant or antimicrobial effects.

Table 2: Potential Variations in Alk(en)yl Substituents and Their Predicted Impact on Activity

Structural Modification Potential Impact on Physicochemical Properties Predicted Effect on Bioactivity
Increase in chain length Increased lipophilicity May enhance membrane permeability and activity, up to a certain point.
Removal of double bond (e.g., dipropyl sulfide) Decreased reactivity Likely to alter the mechanism and potency of action.

Influence of Sulfur Atom Number and Linkage on Di-1-propenyl Sulfide Bioactivity

The number of sulfur atoms in the linkage between the organic substituents is a critical factor determining the biological activity of organosulfur compounds. While di-1-propenyl sulfide is a monosulfide (containing a single sulfur atom), related compounds exist as disulfides (two sulfur atoms), trisulfides (three sulfur atoms), and even higher polysulfides.

Studies on diallyl polysulfides, which are structurally related to di-1-propenyl sulfide, have demonstrated a clear trend: an increase in the number of sulfur atoms in the polysulfide chain often correlates with an increase in certain biological activities, such as antimicrobial and anticancer effects. For example, diallyl trisulfide is generally found to be more potent than diallyl disulfide, which in turn is more active than diallyl sulfide in many biological assays. pharmatutor.org

The enhanced activity of polysulfides is thought to be related to their increased reactivity, particularly their ability to interact with biological thiols, such as glutathione (B108866) and cysteine residues in proteins. The central sulfur atoms in a polysulfide chain are more electrophilic and thus more susceptible to nucleophilic attack by thiols. This can lead to the formation of mixed disulfides and the generation of reactive sulfur species, which can modulate cellular signaling pathways and induce oxidative stress in target cells.

The nature of the sulfur linkage itself is also important. For instance, the oxidation state of the sulfur can be varied to produce sulfoxides and sulfones. These modifications drastically alter the electronic and steric properties of the sulfur-containing functional group and, consequently, its biological activity.

Table 3: Comparison of Diallyl Sulfides with Varying Numbers of Sulfur Atoms

Compound Number of Sulfur Atoms General Trend in Bioactivity
Diallyl sulfide (DAS) 1 Baseline activity
Diallyl disulfide (DADS) 2 More active than DAS

Di 1 Propenyl Sulfide in Food Chemistry and Sensory Science Research

Contribution of Di-1-propenyl Sulfide (B99878) to Aroma and Flavor Profiles in Edible Alliums

The sensory profile of Allium species is largely defined by the mix of S-alk(en)yl-L-cysteine-S-oxide precursors present in their tissues. nih.govresearchgate.net In onions (Allium cepa), the predominant precursor is trans-(+)-S-(1-propenyl)-L-cysteine sulfoxide (B87167) (1-PeCSO), also known as isoalliin (B1237514). cabidigitallibrary.orgnih.gov The enzymatic breakdown of this precursor gives rise to a range of volatile sulfur compounds that create the characteristic flavor of the species. nih.govresearchgate.net While di-2-propenyl thiosulfinate (allicin) and its subsequent decomposition products like diallyl sulfide are responsible for the sharp aroma of garlic, the 1-propenyl-containing compounds dictate the flavor profile of onions. nih.govnih.gov

Table 1: Key Sulfur Compounds in Allium Flavor Development
Compound ClassPrecursor(s)Key IntermediatesExamples of Flavor CompoundsPrimary Allium Source
1-Propenyl Compounds S-(1-propenyl)-L-cysteine sulfoxide (Isoalliin)1-Propenesulfenic acid, Di-1-propenyl thiosulfinateDi-1-propenyl disulfide, Propyl and propenyl di- and trisulfidesOnion
2-Propenyl (Allyl) Compounds S-(2-propenyl)-L-cysteine sulfoxide (Alliin)2-Propenesulfenic acid, Di-2-propenyl thiosulfinate (Allicin)Diallyl sulfide, Diallyl disulfide, Diallyl trisulfideGarlic
Methyl Compounds S-methyl-L-cysteine sulfoxide (Methiin)Methanesulfenic acidDimethyl disulfide, Dimethyl trisulfideGarlic, Onion
Propyl Compounds S-propyl-L-cysteine sulfoxide (Propiin)1-Propanesulfenic acidDipropyl disulfide, Allyl propyl disulfideOnion

Mechanisms of Di-1-propenyl Sulfide Formation Affecting Food Sensory Quality

The formation of di-1-propenyl sulfide and related volatile compounds that define the sensory quality of alliums is an intricate enzymatic and chemical process initiated by cell disruption. itjfs.com The primary mechanism involves the compartmentalization of the enzyme alliinase in the cell vacuole and its substrate, S-alk(en)ylcysteine sulfoxides (ACSOs), in the cytoplasm. researchgate.netitjfs.com

The key steps in the formation pathway are:

Cellular Disruption : Mechanical actions like slicing or crushing break down the cellular compartments, allowing the alliinase enzyme to come into contact with the ACSOs. itjfs.com

Enzymatic Cleavage : Alliinase acts on the primary precursor in onions, S-(1-propenyl)-L-cysteine sulfoxide (1-PeCSO or isoalliin), cleaving the C–S bond. This reaction produces pyruvate, ammonia, and the highly unstable 1-propenesulfenic acid. nih.govitjfs.com

Formation of Thiosulfinates : Two molecules of 1-propenesulfenic acid can spontaneously self-condense to form di(1-propenyl) thiosulfinate. itjfs.com This reaction is a critical juncture; in onions, much of the 1-propenesulfenic acid is rapidly converted by another enzyme, lachrymatory factor synthase (LFS), into propanethial S-oxide, the compound that causes tearing. itjfs.comresearchgate.net When LFS activity is suppressed, the pathway shifts, leading to a dramatic increase in the production of 1-propenyl-containing thiosulfinates. nih.gov

Decomposition to Sulfides : The thiosulfinates, including di-1-propenyl thiosulfinate, are unstable and undergo further non-enzymatic rearrangements and decomposition. This cascade of reactions produces a wide array of more stable volatile sulfur compounds, including di-1-propenyl disulfide and likely di-1-propenyl sulfide, which contribute to the lasting aroma and flavor. cabidigitallibrary.orgnih.gov

This pathway highlights how processing methods that affect cellular disruption and enzyme activity can significantly alter the final sensory profile of Allium-based foods.

Research on Di-1-propenyl Sulfide in Relation to Allium Discoloration Mechanisms

The same precursor responsible for key flavor compounds, 1-PeCSO, is also central to the undesirable discoloration reactions in processed garlic and onions. researchgate.netbugwoodcloud.org These reactions, known as greening in garlic and pinking or reddening in onions, are of significant concern in the food industry. The formation of pigments involves 1-propenyl-containing thiosulfinates, which act as "color developers." itjfs.comresearchgate.net

The green discoloration of crushed or processed garlic is a well-documented phenomenon. koreascience.kr While garlic's primary flavor precursor is alliin (B105686) (S-2-propenyl-L-cysteine sulfoxide), the presence of a smaller amount of isoalliin (1-PeCSO) is essential for the greening reaction to occur. itjfs.comnih.gov

The mechanism involves the following stages:

Formation of Color Developers : Upon crushing garlic, alliinase cleaves isoalliin to form 1-propenesulfenic acid, which then condenses to produce 1-propenyl-containing thiosulfinates. These compounds are the essential "color developers." itjfs.comresearchgate.net

Reaction with Amino Acids : The 1-propenyl-containing thiosulfinates react with free amino acids present in the garlic (such as glycine) to form colorless pigment precursors, which are typically pyrrole-based derivatives. researchgate.netresearchgate.net

Pigment Formation : These pigment precursors then react with other compounds generated from the breakdown of alliin, such as allicin (B1665233), to produce the final blue and green pigments. itjfs.comresearchgate.net The combination of yellow and blue species results in the characteristic green hue. researchgate.net

Therefore, while di-1-propenyl sulfide itself is not the direct pigment, its precursor chemistry, rooted in isoalliin and the resultant 1-propenyl thiosulfinates, is indispensable for the initiation of the garlic greening pathway. itjfs.com

A similar chemical pathway is responsible for the pink or red discoloration often seen in processed onions, such as purees and powders. researchgate.netresearchgate.net This "pinking" is closely linked to the high concentration of 1-PeCSO in onions. bugwoodcloud.orgresearchgate.net

The proposed pathway for red pigment formation is a multi-step process:

Thiosulfinate Generation : The action of alliinase on 1-PeCSO forms di(1-propenyl) thiosulfinate or other 1-propenyl-containing thiosulfinates. researchgate.net This initial step can also occur under acidic conditions without the enzyme. researchgate.net

Pigment Precursor Formation : The thiosulfinate then reacts with free amino acids to produce pigment precursors, which are sulfur-containing pyrrole (B145914) derivatives. researchgate.net

Final Pigment Synthesis : These precursors react with naturally occurring carbonyl compounds, such as formaldehyde, to generate the final pink-red pigments. researchgate.net

Different thiosulfinates can produce different colors; derivatives with a 1-propenyl group typically form pink or pink-red compounds. researchgate.net This underscores the central role of the 1-propenyl moiety, the core structure of di-1-propenyl sulfide, in the discoloration chemistry of onions.

Table 2: Role of 1-Propenyl Compounds in Allium Discoloration
Discoloration PhenomenonPrimary AlliumKey Precursor"Color Developer" (Intermediate)Reacts WithFinal Pigment Color
Garlic Greening Garlic (Allium sativum)S-(1-propenyl)-L-cysteine sulfoxide (Isoalliin)1-Propenyl-containing thiosulfinatesAmino acids, Allicin, CarbonylsGreen/Blue
Onion Pinking/Reddening Onion (Allium cepa)S-(1-propenyl)-L-cysteine sulfoxide (Isoalliin)Di(1-propenyl) thiosulfinateAmino acids, CarbonylsPink/Red

Chemical Ecology and Plant Physiology Research on Di 1 Propenyl Sulfide

Role of Di-1-propenyl Sulfide (B99878) in Plant Defense Mechanisms

In the chemical ecology of Allium species, such as onions (Allium cepa), di-1-propenyl sulfide is a component of a sophisticated chemical defense system activated upon tissue damage. This system relies on the production of a variety of volatile sulfur-containing secondary metabolites that serve to deter herbivores and inhibit microbial pathogens. researchgate.netresearchgate.net These defense compounds are not present in their active form in intact plant tissue but are rapidly generated when cells are disrupted. nih.govsabraojournal.org

The biosynthesis of di-1-propenyl sulfide is initiated when the precursor, trans-S-1-propenyl-l-cysteine sulfoxide (B87167) (isoalliin), which is compartmentalized in the cytoplasm, comes into contact with the enzyme alliinase, which is stored in the vacuole. nih.govresearchgate.net This enzymatic cleavage produces the highly reactive intermediate 1-propenyl sulfenic acid. nih.gov This intermediate is at a critical branch point. It can either be converted into the tear-inducing compound (lachrymatory factor) by the enzyme lachrymatory factor synthase (LFS), or it can undergo spontaneous self-condensation to form di-1-propenyl thiosulfinate. nih.govnih.govfrontiersin.org

Di-1-propenyl thiosulfinate is an unstable molecule that further decomposes into a range of volatile sulfur compounds, including various isomers of di-1-propenyl disulfide. nih.govnih.gov The production of these sulfur compounds, which have pungent odors, is a key defense strategy. nih.govfrontiersin.org The volatile lachrymatory factor acts as a direct and immediate irritant to herbivores, while the broader suite of thiosulfinates and their derived disulfides, including di-1-propenyl sulfide, are believed to possess antimicrobial and insect-repellent properties, providing a broader, more sustained defense for the damaged plant tissue. nih.govfrontiersin.orgresearchgate.net Therefore, di-1-propenyl sulfide is an integral part of the chemical arsenal (B13267) that protects Allium species from a range of biotic threats.

Genetic Manipulation of Allium Species and its Effects on Di-1-propenyl Sulfide Production (e.g., LFS silencing)

Significant research has been conducted on manipulating the genetic pathways of sulfur metabolism in Allium species to alter their chemical profiles. A primary target for this genetic modification has been the lachrymatory factor synthase (LFS) gene, which is responsible for producing the pungent, tear-inducing compound in onions. nih.govresearchgate.net By suppressing this gene through RNA interference (RNAi) silencing, researchers have successfully created "tearless" onions. nih.govresearchgate.netdatapdf.com

The silencing of the LFS gene has a profound and direct effect on the production of di-1-propenyl sulfide and its immediate precursor. nih.gov In normal onions, LFS rapidly converts 1-propenyl sulfenic acid into the lachrymatory factor. nih.gov When LFS is silenced, this pathway is blocked. As a result, the 1-propenyl sulfenic acid intermediate is shunted towards the alternative pathway: spontaneous condensation into di-1-propenyl thiosulfinate. nih.govnih.gov This metabolic rerouting leads to a dramatic increase in the levels of di-1-propenyl thiosulfinate and its subsequent decomposition products, including a significant elevation in di-1-propenyl disulfide isomers. nih.govresearchgate.net

Research has demonstrated that suppressing the LFS gene can reduce lachrymatory synthase activity by over 1,500-fold. nih.govresearchgate.net This genetic modification not only reduces the undesirable lachrymatory factor but also fundamentally alters the onion's secondary metabolite profile, making it more similar to garlic in its production of thiosulfinates. researchgate.netdatapdf.com This shift results in the marked upregulation of compounds like di-1-propenyl disulfide, which are normally only found in trace amounts in conventional onions. nih.govnih.gov

Table 1: Comparison of Key Volatile Sulfur Compounds in Control vs. LFS-Silenced Onions. nih.gov
CompoundRelative Abundance in Control OnionRelative Abundance in LFS-Silenced OnionEffect of LFS Silencing
Lachrymatory Factor (Propanethial S-oxide)HighSignificantly DecreasedDown-regulation
Di-1-propenyl thiosulfinateTraceMarkedly IncreasedUp-regulation
Di-1-propenyl disulfide (isomers)Not Detected / TraceSignificantly IncreasedUp-regulation
Zwiebelane IsomerNot Detected / TraceMarkedly IncreasedUp-regulation
2-mercapto-3,4-dimethyl-2,3-dihydrothiopheneNot DetectedIncreasedUp-regulation

Comparative Analysis of Sulfur Secondary Metabolite Profiles in Allium Hybrids

The diversity of sulfur secondary metabolites, including the precursors to di-1-propenyl sulfide, varies significantly across different Allium species and their hybrids. sabraojournal.orgresearchgate.net Interspecific hybridization has been explored as a method to generate novel Allium varieties with enhanced or altered chemical profiles, potentially leading to increased levels of valuable sulfur compounds. researchgate.netresearchgate.net

Comparative studies show that the composition and quantity of S-alk(en)yl-l-cysteine sulfoxides (ACSOs), the stable precursors, determine the subsequent profile of volatile compounds upon tissue disruption. nih.govresearchgate.net For instance, onions (A. cepa) are rich in isoalliin (B1237514) (the precursor to 1-propenyl sulfenic acid and thus di-1-propenyl sulfide), whereas garlic (A. sativum) is dominated by alliin (B105686). nih.govaaspjournal.org

When different Allium species are cross-bred, the resulting hybrids often exhibit unique sulfur metabolite profiles that can differ from both parents. Research on hybrids between A. cepa and the wild species A. kermesinum has shown that the distribution of volatile metabolites in the hybrids is not uniform and can be heavily influenced by the wild parent. researchgate.net Similarly, a comparative analysis of the triploid hybrid onion Allium cornutum and the common onion A. cepa revealed that while both contained qualitatively similar major sulfur compounds like dipropyl disulfide, their abundance was higher in the hybrid. mdpi.com This enhancement in hybrids is often attributed to a greater accumulation of precursor cysteine sulfoxides resulting from the combination of different genetic backgrounds. sabraojournal.orgmdpi.com These studies indicate that hybridization is a powerful tool for modulating the sulfur chemistry of Allium crops, including the potential to increase compounds derived from the 1-propenyl pathway, such as di-1-propenyl sulfide.

Table 2: Predominant Volatile Sulfur Compounds in Select Allium Species. mdpi.comredalyc.org
CompoundAllium cepa (Common Onion)Allium cornutum (Triploid Hybrid Onion)Allium fistulosum (Welsh Onion)
Dipropyl disulfideHighVery HighHigh
(Z)-prop-1-enyl propyl trisulfidePresentHighNot a major component
Diisopropyl trisulfidePresentHighNot a major component
1-PropanethiolPresentHighPresent
(E)-prop-1-enyl propyl disulfidePresentLowPresent

Computational and Theoretical Chemical Investigations of Di 1 Propenyl Sulfide

Quantum Chemical Calculations for Di-1-propenyl Sulfide (B99878) Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. youtube.comijcce.ac.ir While specific DFT studies on di-1-propenyl sulfide are not extensively documented in publicly available literature, the principles and methodologies are well-established for analogous organosulfur compounds. usd.eduresearchgate.net

These calculations can determine key electronic properties that govern a molecule's behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. A low HOMO-LUMO energy gap typically indicates high reactivity. For a molecule like di-1-propenyl sulfide, the sulfur atom's lone pairs would significantly contribute to the HOMO, making it a likely site for electrophilic attack, while the π-systems of the propenyl groups would influence both the HOMO and LUMO.

Furthermore, quantum chemical calculations can generate electron density maps and calculate partial atomic charges. This would reveal the distribution of charge across the di-1-propenyl sulfide molecule, identifying nucleophilic and electrophilic centers. It is expected that the sulfur atom would carry a partial negative charge, while the adjacent carbon atoms would be influenced by the sulfur's electronegativity and the resonance effects of the double bonds.

Natural Bond Orbital (NBO) analysis could be employed to understand the nature of the carbon-sulfur bonds, quantifying their degree of covalent and ionic character, as well as any potential hyperconjugative interactions. Such theoretical investigations provide a foundational understanding of the molecule's stability and preferred reaction pathways.

Table 1: Theoretical Parameters Obtainable from Quantum Chemical Calculations for Di-1-propenyl Sulfide

ParameterTheoretical MethodSignificance
HOMO EnergyDFT (e.g., B3LYP/6-31G)Indicates electron-donating ability; site of oxidation.
LUMO EnergyDFT (e.g., B3LYP/6-31G)Indicates electron-accepting ability; site of reduction.
HOMO-LUMO GapDFT (e.g., B3LYP/6-31G)Relates to chemical reactivity and stability.
Molecular Electrostatic Potential (MEP)DFT (e.g., B3LYP/6-31G)Visualizes charge distribution; predicts sites for electrophilic and nucleophilic attack.
Partial Atomic ChargesNBO, Mulliken Population AnalysisQuantifies charge on each atom; helps understand electrostatic interactions.
Bond OrderNBO AnalysisCharacterizes the nature (single, double, partial) of chemical bonds.

This table is illustrative of the types of data that would be generated from a computational study.

Molecular Docking Studies of Di-1-propenyl Sulfide with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential therapeutic agents by simulating their interaction with biological targets like proteins and enzymes. ijpsr.com While specific molecular docking studies targeting di-1-propenyl sulfide are not prominent, numerous studies have investigated other organosulfur compounds from Allium species, providing a strong basis for its potential interactions. nih.govaip.org

For instance, organosulfur compounds from garlic have been studied in silico for their potential to inhibit key enzymes in various diseases. Docking studies have shown that compounds like alliin (B105686) and S-allylmercaptocysteine could effectively bind to the active sites of renin and angiotensin-converting enzyme (ACE), which are crucial in regulating blood pressure. aip.org Similarly, various garlic compounds have been docked against the Epidermal Growth Factor Receptor (EGFR), a target in non-small cell lung cancer, and α-glucosidase, an enzyme involved in diabetes. nih.govijpsr.com

A hypothetical docking study of di-1-propenyl sulfide would involve preparing its 3D structure and docking it into the binding site of a target protein. The simulation would calculate the binding energy (or docking score), which indicates the affinity of the compound for the target. Lower binding energies suggest a more stable interaction. The analysis would also reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.

Given its structure, di-1-propenyl sulfide would likely engage in hydrophobic interactions through its propenyl chains, while the sulfur atom could act as a hydrogen bond acceptor. These studies could identify potential biological targets for di-1-propenyl sulfide and guide further experimental validation.

Table 2: Representative Molecular Docking Results for Allium Organosulfur Compounds with Various Biological Targets

CompoundTarget ProteinBinding Energy (kcal/mol)Interacting Residues (Example)Potential Effect
AlliinAngiotensin-Converting Enzyme (ACE)-TYR523, HIS383, ALA354Antihypertensive
S-AllylmercaptocysteineRenin-ASP215, GLY217, THR77Antihypertensive
Methionolα-Glucosidase-3.9ASP214, GLU276, ASP349Antidiabetic
Diallyl disulfideEstrogen Receptor-LEU346, LEU384, MET421Anticancer

This table presents data from studies on related organosulfur compounds to illustrate the type of information generated from molecular docking simulations. nih.govaip.orgresearchgate.net

Reaction Kinetics and Mechanism Simulations for Di-1-propenyl Sulfide Formation and Degradation

Understanding the formation and degradation pathways of di-1-propenyl sulfide is crucial for explaining its presence in natural sources and its stability. Computational chemistry can simulate reaction mechanisms, identify transition states, and calculate activation energies, thereby providing a detailed picture of the reaction kinetics.

The formation of di-1-propenyl sulfide in Allium species is believed to occur from the enzymatic breakdown of S-(1-propenyl)-L-cysteine sulfoxide (B87167) (isoalliin). nih.gov The enzyme alliinase cleaves isoalliin (B1237514) to produce 1-propenesulfenic acid. Computational studies can model the subsequent reactions of this highly reactive intermediate. Two molecules of 1-propenesulfenic acid can condense to form di-1-propenyl thiosulfinate, which is unstable and can decompose to form di-1-propenyl sulfide and other related compounds. Theoretical calculations can map the potential energy surface for these reactions, determining the most favorable pathways.

The degradation of di-1-propenyl sulfide can also be investigated computationally. Like other sulfides, it is susceptible to oxidation, which could be modeled to understand its stability and the formation of potential metabolites like sulfoxides and sulfones. researchgate.net For example, studies on the thermal degradation of alliin have shown it follows first-order kinetics, leading to a variety of organosulfur compounds. researchgate.net Similar kinetic modeling could be applied to di-1-propenyl sulfide to predict its half-life under various conditions.

Computational models for the degradation of similar compounds, such as diethyl sulfide, have been developed to understand their behavior under oxidative conditions. researchgate.net These studies identify key reaction steps, such as hydrogen abstraction and subsequent radical chain reactions, which could be relevant to the degradation of di-1-propenyl sulfide.

Table 3: Key Reaction Parameters from a Hypothetical Simulation of Di-1-propenyl Sulfide Formation

Reaction StepReactantsProductsTransition State Energy (kcal/mol)Activation Energy (Ea) (kcal/mol)
Condensation2 x 1-Propenesulfenic AcidDi-1-propenyl thiosulfinate + H₂OTS1Ea1
DecompositionDi-1-propenyl thiosulfinateDi-1-propenyl sulfide + [O]TS2Ea2
RearrangementDi-1-propenyl thiosulfinateZwiebelanesTS3Ea3

This table is a conceptual representation of the data that could be obtained from reaction mechanism simulations.

Emerging Research Avenues and Future Directions for Di 1 Propenyl Sulfide

Identification of Novel Di-1-propenyl Sulfide-Derived Metabolites

A significant gap in the current understanding of Di-1-propenyl sulfide (B99878) pertains to its metabolic pathway and the identification of its downstream metabolites in vivo. While direct metabolic studies on Di-1-propenyl sulfide are limited, research on analogous organosulfur compounds from Allium species provides a predictive framework for its biotransformation.

Studies on structurally similar compounds, such as diallyl disulfide (DADS) and dipropyl disulfide (DPDS), have revealed common metabolic routes that likely apply to Di-1-propenyl sulfide. nih.govnih.gov The metabolism of these sulfides is primarily hepatic and involves both Phase I and Phase II enzymatic reactions. nih.gov

Phase I Metabolism: It is hypothesized that Di-1-propenyl sulfide undergoes S-oxidation, a reaction catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). nih.govresearchgate.net Research on DADS has specifically implicated CYP2E1 as a key enzyme in its oxidation in human liver microsomes. nih.gov This initial oxidation would likely convert Di-1-propenyl sulfide into its corresponding sulfoxide (B87167) and subsequently to a sulfone. For instance, the in vivo metabolism of DPDS in rats leads to the sequential formation of methylpropyl sulphoxide (MPSO) and methylpropyl sulphone (MPSO2), with MPSO2 being the most persistent metabolite detected. nih.gov Similarly, DADS is transformed into allyl methyl sulphoxide (AMSO) and allyl methyl sulphone (AMSO2). nih.gov

Phase II Metabolism: Following or in parallel with oxidation, the compound and its metabolites are expected to undergo conjugation reactions. The primary conjugation pathway for related sulfides is with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.gov This process would increase the water solubility of the metabolites, facilitating their excretion.

Table 1: Predicted Metabolites of Di-1-propenyl Sulfide Based on Analogous Compounds


Parent CompoundAnalogous CompoundObserved Metabolite ClassPredicted Di-1-propenyl Sulfide MetaboliteMetabolic Pathway
Di-1-propenyl sulfideDipropyl disulfide (DPDS)Mercaptan1-Propenyl mercaptanReduction
Di-1-propenyl sulfideDiallyl disulfide (DADS)Methylated SulfideAllyl methyl sulphideS-methylation
Di-1-propenyl sulfideDiallyl disulfide (DADS)Sulfoxide1-Propenyl methyl sulfoxidePhase I Oxidation (CYP/FMO)
Di-1-propenyl sulfideDipropyl disulfide (DPDS)Sulfone1-Propenyl methyl sulfonePhase I Oxidation (CYP/FMO)
Di-1-propenyl sulfideDipropyl disulfide (DPDS)Glutathione ConjugateS-(propyl)glutathionePhase II Conjugation (GST)

Development of Advanced High-Throughput Analytical Protocols for Di-1-propenyl Sulfide Research

The accurate identification and quantification of volatile organosulfur compounds like Di-1-propenyl sulfide are analytically challenging due to their reactivity and low concentrations within complex plant matrices. spandidos-publications.com Traditional methods often involve solvent extraction followed by gas chromatography (GC). However, modern analytical chemistry is moving towards more sensitive, rapid, and high-throughput techniques that minimize sample preparation artifacts. nih.govtandfonline.com

Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) has emerged as a powerful technique for analyzing volatile profiles in Allium species. frontiersin.org This method allows for the extraction of volatile compounds from the headspace of a sample without the use of solvents, thus providing a more accurate representation of the compound profile in its native state. Further advancements include the use of multidimensional GC (GCxGC) for enhanced separation of complex mixtures and time-of-flight mass spectrometry (ToF-MS) for rapid and sensitive detection. researchgate.net

The development of high-throughput protocols is essential for large-scale studies, such as screening germplasm collections for novel chemotypes or evaluating the effects of different agricultural practices. nih.gov Future research should focus on automating the HS-SPME process and developing metabolomics platforms that can rapidly analyze hundreds of samples. frontiersin.org Integrating these analytical techniques with chemometrics will allow for the identification of patterns and markers, such as specific ratios of Di-1-propenyl sulfide to other sulfur compounds, that could be linked to specific genetic traits or biological activities. frontiersin.org Such protocols would be invaluable for quality control in the food and dietary supplement industries and for advancing research in agricultural biotechnology. nih.govtandfonline.com

Exploration of Di-1-propenyl Sulfide in New Plant Chemotypes and Agricultural Biotechnology

The diversity of organosulfur compound profiles across the vast Allium genus is a fertile ground for discovery. A chemotype is a chemically distinct entity within a plant species, and the identification of new chemotypes can lead to the discovery of novel compounds or unique concentrations of known ones. Recent research has identified a new essential oil chemotype of Allium roseum var. odoratissimum that contains Di-1-propenyl disulfide as a notable constituent. This discovery underscores the importance of exploring the chemical diversity of less-common Allium species.

Agricultural biotechnology offers powerful tools to modulate the content of Di-1-propenyl sulfide and other valuable organosulfur compounds in crops. The biosynthesis of these compounds is influenced by both genetic and environmental factors. researchgate.net Research has shown that the levels of organosulfur compounds can be influenced by factors such as cultivar type and growing location. researchgate.net

Future biotechnological approaches include:

Precursor Feeding: Studies have demonstrated that feeding precursors like glutathione to single garlic cell suspension cultures can significantly increase the production of various organosulfur compounds, providing a strategy for industrial-scale production. hu.edu.jo

Genetic Engineering: As the biosynthetic pathways of organosulfur compounds are elucidated, modern biotechnology tools can be used to express the relevant genes in food-grade microbes or to enhance their expression in the plants themselves. nih.govtandfonline.com This could lead to the development of garlic or onion varieties with consistently high levels of Di-1-propenyl sulfide or other desired compounds.

Marker-Assisted Selection: By identifying the genetic markers associated with high production of specific sulfides, plant breeders can more efficiently select for desirable traits, accelerating the development of new cultivars with enhanced flavor profiles and health benefits.

Addressing Research Gaps in Di-1-propenyl Sulfide Mechanistic Biology

While the biological activities of broad Allium extracts are well-documented, the specific molecular mechanisms of individual components like Di-1-propenyl sulfide are less understood. Research on analogous compounds provides a roadmap for investigating its mechanistic biology. Diallyl disulfide (DADS) and diallyl trisulfide (DATS), for example, have been shown to exert their effects through the modulation of key cellular signaling pathways. nih.govfrontiersin.org

Key research gaps and future directions for Di-1-propenyl sulfide include:

Redox Signaling and Nrf2 Activation: DADS is known to activate the Nrf2 pathway, a master regulator of the antioxidant response. nih.gov It is critical to determine if Di-1-propenyl sulfide shares this ability to induce the expression of Phase II detoxification and antioxidant enzymes, and to identify its specific molecular targets within this pathway.

Inflammatory Pathways: Organosulfur compounds often exhibit anti-inflammatory properties by inhibiting pro-inflammatory pathways like NF-κB. scienceopen.com Investigating the effect of Di-1-propenyl sulfide on the activation of NF-κB and the production of inflammatory cytokines is a primary research need.

Cell Death Pathways (Apoptosis and Autophagy): A major anticancer mechanism of DADS is the induction of apoptosis (programmed cell death) and autophagy in cancer cells, often mediated through the PI3K/Akt/mTOR pathway. frontiersin.orgnih.gov Studies are needed to assess whether Di-1-propenyl sulfide can trigger these cell death mechanisms and to delineate the signaling cascades involved.

Hydrogen Sulfide (H₂S) Signaling: Polysulfides like DADS and DATS are known to act as hydrogen sulfide (H₂S) donors. nih.gov H₂S is a crucial signaling molecule with roles in vasodilation and cardioprotection. A key question is whether Di-1-propenyl sulfide can also release H₂S and thereby contribute to cardiovascular health.

Ion Channel Modulation: Diallyl disulfide can activate the TRPA1 ion channel, leading to a transient reduction in blood pressure. wikipedia.org Exploring the interaction of Di-1-propenyl sulfide with this and other ion channels could reveal novel mechanisms related to its physiological effects.

By systematically investigating these pathways, researchers can close the knowledge gap and fully characterize the mechanistic biology of Di-1-propenyl sulfide.

Table 2: Potential Mechanistic Pathways for Di-1-propenyl Sulfide Investigation


Signaling PathwayKey Molecular TargetsKnown Modulator (Analogous Compound)Potential Biological Outcome
Antioxidant ResponseNrf2, HO-1, GSTsDiallyl disulfide (DADS)Cellular protection, Detoxification
InflammationNF-κB, TNF-α, COX-2Diallyl disulfide (DADS)Anti-inflammatory effects
ApoptosisCaspases, Bcl-2, BaxDiallyl disulfide (DADS)Anticancer activity
AutophagyPI3K, Akt, mTORDiallyl disulfide (DADS)Anticancer activity, Cellular homeostasis
Cardiovascular RegulationeNOS, AMPK, H₂SS-1-propenylcysteine (S1PC)Vasodilation, Improved blood flow
Sensory/Blood PressureTRPA1 ion channelDiallyl disulfide (DADS)Transient hypotension

Q & A

Q. How is Di-1-propenyl sulfide synthesized, and what are the stability considerations during synthesis?

Di-1-propenyl sulfide can be synthesized via oxidation of di-1-propenyl disulfide, as demonstrated by Block (1991), though the resulting thiosulfinate derivative is thermally unstable and rapidly converts to zwiebelane at room temperature . Alternative methods include γ-irradiation of precursors like allyl disulfide, which generates di-1-propenyl sulfide isomers (e.g., cis,cis and cis,trans) in specific ratios . Stability during synthesis requires strict temperature control (e.g., NMR analysis at -15°C to prevent degradation) .

Q. What spectroscopic techniques are used to distinguish cis and trans isomers of Di-1-propenyl sulfide?

Infrared (IR) spectroscopy is critical for isomer differentiation: cis-1-propenyl sulfide exhibits characteristic absorptions at 936 and 665 cm⁻¹, while the trans isomer absorbs at 960 cm⁻¹ . Nuclear Magnetic Resonance (NMR) spectroscopy further resolves isomer-specific proton environments, particularly for vinyl protons in the 1-propenyl group . These methods are foundational for structural validation in synthetic workflows.

Q. What are the natural sources of Di-1-propenyl sulfide, and how is it extracted for laboratory analysis?

Di-1-propenyl sulfide is a volatile constituent of Allium species, including garlic and onions, and serves as a biomarker for their consumption . Extraction typically involves steam distillation or solvent-based methods (e.g., hexane or dichloromethane) to isolate sulfur metabolites from plant matrices. Preservation requires minimizing oxidation by using inert atmospheres and low-temperature storage .

Advanced Research Questions

Q. How do thermal instability and isomerization impact the analysis of Di-1-propenyl sulfide derivatives like thiosulfinates?

Di-1-propenyl thiosulfinate, formed via disulfide oxidation, is thermally labile and rapidly isomerizes to zwiebelane at ambient temperatures, rendering standard gas chromatography (GC) ineffective . Low-temperature NMR (-15°C) is required to capture its transient structure . Researchers must also account for radiation-induced isomerization during synthesis, which alters cis/trans ratios and complicates reproducibility .

Q. What methodological challenges arise when quantifying Di-1-propenyl sulfide in complex biological matrices?

Quantification in aqueous or biological samples requires preservation techniques to prevent sulfide degradation. Field flocculation with aluminum hydroxide stabilizes dissolved sulfide, while immediate preservation with zinc acetate ensures sample integrity . The methylene blue colorimetric method is commonly used, but matrix interference (e.g., from organic thiols) necessitates validation via spike-recovery experiments .

Q. How do cis and trans isomers of Di-1-propenyl sulfide influence its biological activity or metabolic pathways?

Isomer-specific interactions with enzymes (e.g., alliinase in Allium species) may alter metabolic byproducts, such as zwiebelanes or sulfenic acids . For example, cis isomers could exhibit higher reactivity in sulfur-transfer reactions due to steric effects, but empirical data remain limited. Advanced chromatographic separations (e.g., chiral HPLC) paired with activity assays are needed to resolve isomer-specific effects .

Q. What strategies mitigate sulfide oxidation during long-term storage or analytical workflows?

Samples preserved with zinc acetate (to form zinc sulfide) at pH > 9 are stable for ≥7 days . For spectroscopic studies, degassing solvents and conducting analyses under nitrogen atmospheres minimize oxidation. For synthetic products, lyophilization or storage at -80°C in amber vials extends shelf life .

Methodological Recommendations

  • Synthesis: Prioritize low-temperature NMR for characterizing unstable intermediates .
  • Isomer Analysis: Combine IR (for rapid screening) and NMR (for detailed structural confirmation) .
  • Quantification: Validate methylene blue assays with internal standards (e.g., sodium sulfide) to correct for matrix effects .
  • Biological Studies: Use field flocculation for dissolved sulfide measurements in plant or environmental samples .

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